

Application Notes and Protocols for MoS₂ in DNA Sequencing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Molybdenum disulfide*

Cat. No.: *B073269*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum disulfide (MoS₂), a transition metal dichalcogenide, has emerged as a promising two-dimensional material for next-generation DNA sequencing technologies.^[1] Its atomically thin nature, electrical properties, and stability in aqueous environments make it an ideal candidate for fabricating nanopores and field-effect transistors (FETs) for single-molecule DNA analysis.^{[2][3]} MoS₂-based sequencing platforms offer the potential for high-throughput, low-cost, and highly accurate genetic analysis, which is critical for various applications in genomics, personalized medicine, and drug discovery.

This document provides detailed application notes and experimental protocols for utilizing MoS₂ in DNA sequencing, summarizing key performance data and outlining methodologies for device fabrication and sequencing experiments.

Application Notes

Overview of MoS₂-Based DNA Sequencing Techniques

Two primary modalities leverage MoS₂ for DNA sequencing:

- **Nanopore Sequencing:** This technique involves driving a single-stranded DNA (ssDNA) molecule through a nanometer-sized pore in a thin MoS₂ membrane. As the DNA translocates, it modulates an ionic current flowing through the pore. Each nucleotide base

(A, C, G, T) produces a distinct current blockade signature, allowing for sequence determination.[4][5][6] MoS₂ offers advantages over traditional solid-state materials due to its sub-nanometer thickness, which approaches the inter-base distance of DNA, potentially enabling single-base resolution.[7]

- Field-Effect Transistor (FET) Sequencing: In this approach, a MoS₂ nanosheet acts as the channel of a field-effect transistor.[8] When a DNA molecule is in proximity to the MoS₂ surface, its charge modulates the conductivity of the channel, leading to a measurable change in the transverse current.[9][10] This method offers the potential for high signal-to-noise ratios and improved temporal resolution compared to ionic current measurements.[9][10] Some setups integrate a nanopore within the MoS₂ FET channel to combine the advantages of both techniques.[9][10]

Key Advantages of MoS₂ for DNA Sequencing

- High Signal-to-Noise Ratio (SNR): MoS₂ nanopores have demonstrated a high signal-to-noise ratio, which is crucial for accurately distinguishing between the four nucleotide bases. [2][3][11] Studies have reported SNR values greater than 10, and in some cases, greater than 11.[2][12]
- Reduced DNA Sticking: Compared to other 2D materials like graphene, DNA exhibits less of a tendency to stick to the surface of MoS₂, allowing for smoother and faster translocation through the nanopore.[4][5][6]
- Tunable Properties: The electronic and surface properties of MoS₂ can be tuned, for instance, by varying the number of layers. Bilayer MoS₂ has been shown to improve analyte capture and increase dwell time due to interlayer potential gradients.[3][13]
- High Accuracy: Sequencing accuracies of approximately 90% have been reported for bilayer MoS₂ nanopores.[2]
- Biocompatibility: MoS₂ has shown good structural stability in aqueous solutions, a necessary characteristic for biological sensing applications.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on MoS₂-based DNA sequencing.

Parameter	Value	MoS ₂ Configuration	Comments	Reference
Sequencing Accuracy	~90.22%	Bilayer, 2-3 nm pore	For random DNA sequences.	[2]
8-10% higher than ML	Bilayer vs. Monolayer	---	[3]	
Signal-to-Noise Ratio (SNR)	> 11	Bilayer, 2-3 nm pore	At 40 pM DNA concentration.	[2]
> 10	---	---	[12]	
> 15	Monolayer	Atomistic and quantum simulations.	[11]	
DNA Translocation Speed	373 bp/ms	Monolayer	Using viscosity gradient with ionic liquids.	[12]
0.01 - 1 μ s/base	General 2D materials	Very fast, requiring methods to slow down.	[12]	
Pore Diameter	2-3 nm	Bilayer	Optimal for high accuracy sequencing.	[2]
2-4 nm	Monolayer	Fabricated by TEM or dielectric breakdown.	[14]	
Detection Limit (FET)	< 100 aM	Monolayer FET with Au NPs	For specific DNA fragments.	[15][16]
6 fM	Monolayer FET with PMO probes	For PMO-DNA hybridization.	[17]	
Single Nucleotide	89%	Bilayer	For 60 detected ssDNA	[3]

Detection			molecules.
Efficiency			
85%	Monolayer	---	[3]

Experimental Protocols

Fabrication of a MoS₂ Nanopore Device

This protocol outlines the key steps for creating a solid-state nanopore device using a MoS₂ membrane. The entire process can take approximately 3-5 days.[\[7\]](#)

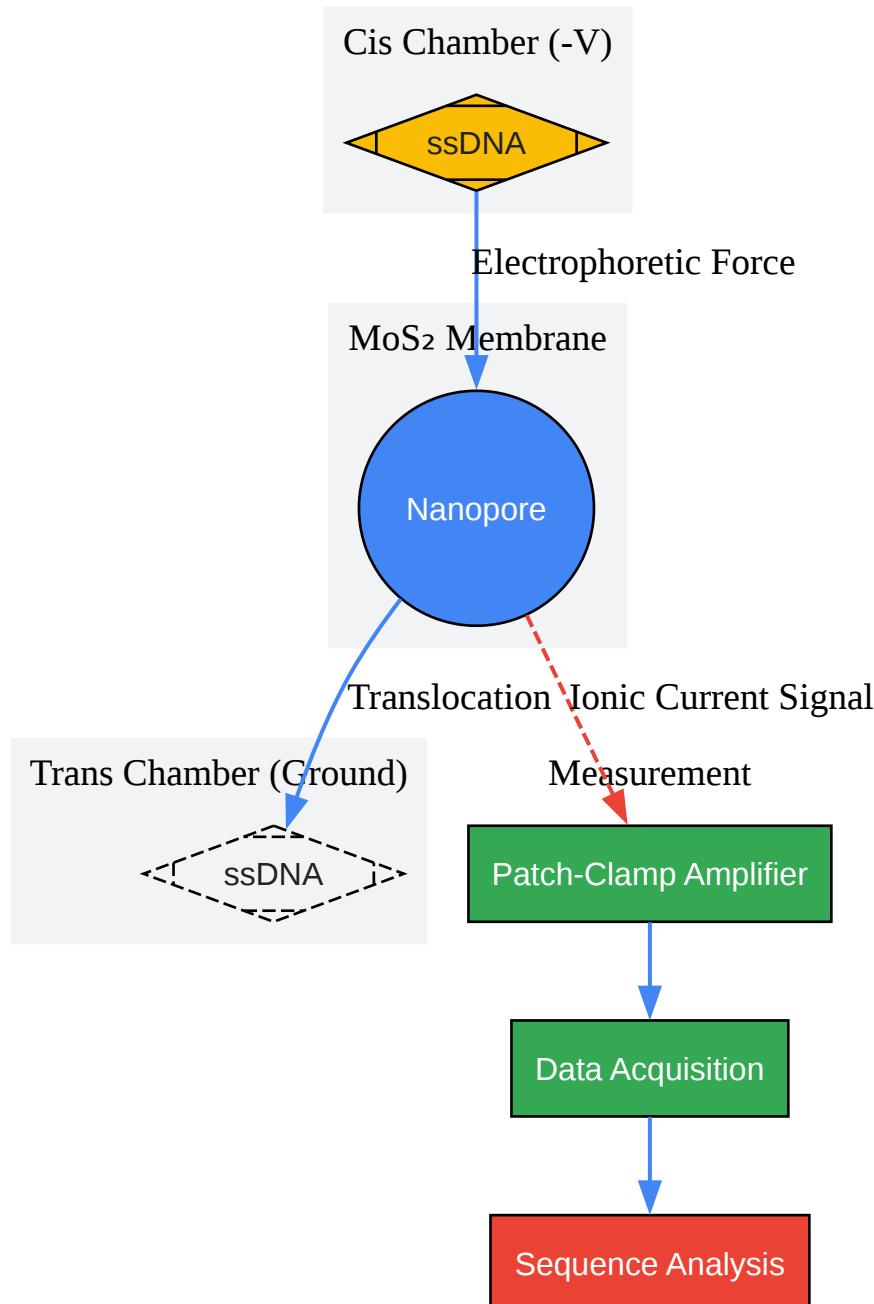
Materials:

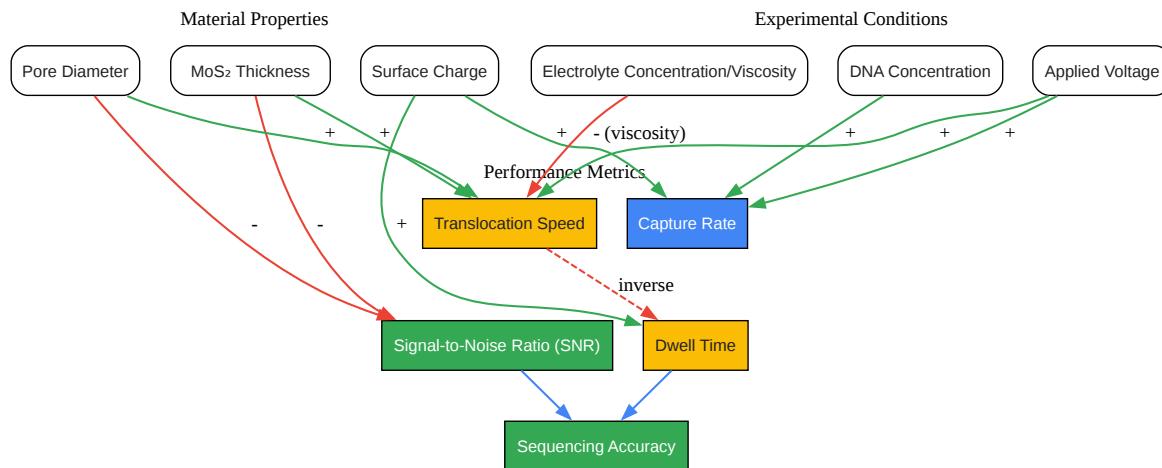
- SiN_x-coated silicon substrate
- Monolayer or bilayer MoS₂ grown by chemical vapor deposition (CVD) or mechanically exfoliated
- Polymethyl methacrylate (PMMA)
- Potassium hydroxide (KOH) or other etchants
- Transmission Electron Microscope (TEM) or Focused Ion Beam (FIB)

Procedure:

- Device Fabrication (2-3 days):
 - Start with a silicon nitride (SiN_x) membrane on a silicon wafer.
 - Use standard lithography techniques to define an aperture in the SiN_x membrane. This creates a freestanding region of SiN_x.
- Transfer of MoS₂ (24 hours):
 - Spin-coat a layer of PMMA onto the MoS₂ flake.
 - Etch away the underlying substrate (e.g., SiO₂) to release the PMMA/MoS₂ stack.

- Carefully transfer the PMMA/MoS₂ stack onto the SiN_x membrane, aligning the MoS₂ over the aperture.
- Dissolve the PMMA using acetone, leaving the MoS₂ suspended over the aperture.
- Perform a cleaning procedure to remove any residual polymer.
- Nanopore Creation (30 minutes):
 - Use a high-energy electron beam in a TEM to drill a nanopore through the freestanding MoS₂. The pore size can be controlled by adjusting the beam intensity and duration.
 - Alternatively, a FIB can be used to fabricate the nanopore.[\[1\]](#)
- Device Assembly:
 - Mount the SiN_x/MoS₂ chip between two fluidic chambers.
 - Fill both chambers with an electrolyte solution (e.g., 1 M KCl).
 - Insert Ag/AgCl electrodes into each chamber to apply a voltage and measure the ionic current.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evaluating Graphene and Molybdenum Disulfide Nanopores for DNA Sequencing | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Single nucleotide detection using bilayer MoS₂ nanopores with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labcritics.com [labcritics.com]
- 5. globalbiodefense.com [globalbiodefense.com]
- 6. New material could enhance DNA sequencing | Mechanical Science & Engineering | Illinois [mechse.illinois.edu]
- 7. Fabrication and practical applications of molybdenum disulfide nanopores | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Transverse Detection of DNA Using a MoS₂ Nanopore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. DNA base detection using a single-layer MoS₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Controlling DNA Translocation Through Solid-state Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ultrasensitive Monolayer MoS₂ Field-Effect Transistor Based DNA Sensors for Screening of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molybdenum disulfide field-effect transistor biosensor for ultrasensitive detection of DNA by employing morpholino as probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for MoS₂ in DNA Sequencing]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073269#mos-for-dna-sequencing-applications\]](https://www.benchchem.com/product/b073269#mos-for-dna-sequencing-applications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com